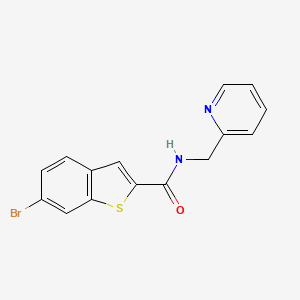![molecular formula C22H26N6O2 B14952846 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[1-(1H-indol-2-ylcarbonyl)-4-piperidyl]acetamide](/img/structure/B14952846.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[1-(1H-indol-2-ylcarbonyl)-4-piperidyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[1-(1H-indol-2-ylcarbonyl)-4-piperidyl]acetamide is a complex organic compound with a unique structure that combines a pyrimidine ring, an indole moiety, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[1-(1H-indol-2-ylcarbonyl)-4-piperidyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 4,6-dimethyl-2-chloropyrimidine with ammonia or an amine under basic conditions.
Indole Derivative Preparation: The indole moiety can be prepared by Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The pyrimidine and indole derivatives are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the indole derivative is reacted with a piperidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts, as well as the implementation of continuous flow chemistry to scale up the production process.
化学反応の分析
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[1-(1H-indol-2-ylcarbonyl)-4-piperidyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[1-(1H-indol-2-ylcarbonyl)-4-piperidyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[1-(1H-indol-2-ylcarbonyl)-4-piperidyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: Shares the pyrimidine core but lacks the indole and piperidine moieties.
2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine structure but different functional groups.
4,6-Dimethyl-2-mercaptopyrimidine: Contains a thiol group instead of the amino group.
Uniqueness
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[1-(1H-indol-2-ylcarbonyl)-4-piperidyl]acetamide is unique due to its combination of pyrimidine, indole, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C22H26N6O2 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H26N6O2/c1-14-11-15(2)25-22(24-14)23-13-20(29)26-17-7-9-28(10-8-17)21(30)19-12-16-5-3-4-6-18(16)27-19/h3-6,11-12,17,27H,7-10,13H2,1-2H3,(H,26,29)(H,23,24,25) |
InChIキー |
MGIFJXZQOMLFOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NCC(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14952783.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952787.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide](/img/structure/B14952800.png)
![3-isobutyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14952803.png)
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952808.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14952816.png)
![5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one](/img/structure/B14952820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14952825.png)
![7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952833.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952852.png)

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B14952861.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952867.png)
